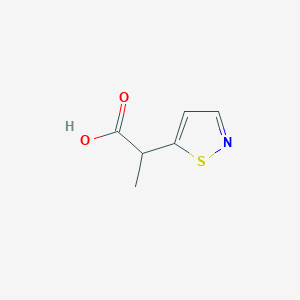

2-(1,2-Thiazol-5-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

2-(1,2-thiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-3-7-10-5/h2-4H,1H3,(H,8,9) |

InChI Key |

RRCABPZADMRXJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=NS1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 1,2 Thiazol 5 Yl Propanoic Acid

Reactivity Profile of the Thiazole (B1198619) Heterocycle in the Compound

The reactivity of the 1,2-thiazole ring in 2-(1,2-thiazol-5-yl)propanoic acid is influenced by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms, which affects the electron density distribution within the aromatic system. Generally, thiazole rings can participate in electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.

The substitution pattern of the thiazole ring is highly dependent on the reaction conditions and the nature of the attacking reagent. While there is limited specific data for this compound itself, the general reactivity of thiazoles suggests that electrophilic substitution would likely occur at the C4 position, which is the most electron-rich carbon atom in the ring.

Thiazole derivatives are known to undergo various synthetic transformations. For instance, the Hantzsch synthesis is a classical method for the formation of the thiazole ring, involving the condensation of α-haloketones with thioamides. nih.gov This highlights the general stability and accessibility of the thiazole core for further functionalization.

Transformations Involving the Propanoic Acid Side Chain

The propanoic acid side chain in this compound offers a variety of potential chemical transformations, primarily centered around the carboxylic acid group and the adjacent chiral center.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols under acidic conditions. This is a common transformation for modifying the solubility and pharmacokinetic properties of related drug molecules.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, yields amides. This transformation is crucial in the synthesis of many biologically active compounds.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(1,2-thiazol-5-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride.

Decarboxylation: While generally requiring harsh conditions, decarboxylation of the propanoic acid side chain would lead to the formation of 5-ethyl-1,2-thiazole.

A summary of potential transformations of the propanoic acid side chain is presented in the table below.

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Decarboxylation | Heat | Alkyl |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic and spectroscopic techniques.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for characterizing the structures of reactants, intermediates, and products. For thiazole derivatives, the chemical shifts of the ring protons and carbons are sensitive to the electronic environment and can provide evidence for the position of substitution. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and can help in identifying reaction intermediates and products.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For example, the characteristic C=O stretch of the carboxylic acid and the C=N and C-S stretches of the thiazole ring can be monitored during a reaction.

While specific mechanistic studies on this compound are not widely reported, the principles of physical organic chemistry and the data from related systems would be applied to propose and verify reaction mechanisms.

Oxidation and Reduction Pathways of the Thiazole and Propanoic Acid Moieties

The oxidation and reduction of this compound can occur at either the thiazole ring or the propanoic acid side chain, depending on the reagents and reaction conditions.

Oxidation:

Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. The nitrogen atom can also be oxidized to an N-oxide. These oxidations can significantly alter the electronic properties and reactivity of the heterocycle. nih.gov

Propanoic Acid Side Chain: The propanoic acid side chain is generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, degradation of the side chain could occur.

Reduction:

Thiazole Ring: The thiazole ring is generally stable to reduction. However, under certain catalytic hydrogenation conditions, saturation of the ring could potentially occur.

Propanoic Acid Side Chain: As mentioned previously, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.

The following table summarizes the potential oxidation and reduction products of this compound.

| Moiety | Reaction | Reagent(s) | Product |

| Thiazole | Oxidation | m-CPBA | Thiazole N-oxide or S-oxide |

| Propanoic Acid | Reduction | LiAlH₄ | 2-(1,2-Thiazol-5-yl)propan-1-ol |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 1,2 Thiazol 5 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of 2-(1,2-Thiazol-5-yl)propanoic acid, offering detailed information about the atomic arrangement and chemical environment within the molecule.

Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy provides precise information on the placement of hydrogen atoms. In a typical analysis of this compound, the spectrum would display distinct signals corresponding to the different protons in the molecule. The thiazole (B1198619) ring protons typically appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electronic environment of the heterocyclic ring. The protons of the propanoic acid side chain, including the methine (CH) and methyl (CH₃) groups, would resonate in the aliphatic region. The coupling patterns between these protons, observed as splitting of the signals, would confirm the connectivity of the atoms within the side chain and their relationship to the thiazole ring. Furthermore, for chiral samples of this compound, the use of chiral shift reagents or the analysis of diastereomeric derivatives can allow for the determination of its stereochemistry.

| Proton | Typical Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Thiazole-H | 7.5 - 8.5 | Doublet | 3-5 |

| Thiazole-H | 7.0 - 8.0 | Doublet | 3-5 |

| CH (propanoic acid) | 3.5 - 4.5 | Quartet | ~7 |

| CH₃ (propanoic acid) | 1.4 - 1.8 | Doublet | ~7 |

| COOH | 10.0 - 13.0 | Singlet (broad) | N/A |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum reveals a unique signal for each carbon atom in a distinct chemical environment. The carbon atoms of the thiazole ring would resonate at lower field (higher ppm values) due to their sp² hybridization and the influence of the heteroatoms. The carbonyl carbon of the carboxylic acid group would appear at the lowest field, a characteristic feature of this functional group. The aliphatic carbons of the propanoic acid side chain would be found at higher field (lower ppm values).

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

| C=O (Carboxylic Acid) | 170 - 185 |

| Thiazole-C (quaternary) | 150 - 165 |

| Thiazole-C | 140 - 150 |

| Thiazole-C | 115 - 125 |

| CH (propanoic acid) | 40 - 55 |

| CH₃ (propanoic acid) | 15 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the methine proton and the methyl protons of the propanoic acid side chain, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methine proton would show a correlation to the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure. For example, HMBC would show correlations between the methine proton of the side chain and the carbons of the thiazole ring, confirming the attachment point of the propanoic acid group to the heterocyclic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often hydrogen-bonded in the solid state. A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. Vibrations associated with the C=N and C=C bonds of the thiazole ring would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aliphatic side chain and the aromatic ring would be observed around 2850-3100 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N/C=C (Thiazole Ring) | 1400-1600 | Medium to Strong |

| C-H (Aromatic/Aliphatic) | 2850-3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural insights. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) or cleavage of the bond between the side chain and the thiazole ring.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. wikipedia.orgresearchgate.net This process is crucial in the structural elucidation of a newly synthesized molecule, such as this compound, as it provides quantitative data on the mass percentages of the constituent elements. velp.comazom.com The primary goal is to verify that the empirical formula derived from experimental analysis aligns with the theoretical composition calculated from the proposed molecular formula. wikipedia.org For organic compounds, this typically involves combustion analysis to determine the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). researchgate.netazom.com

The molecular formula for this compound is established as C₆H₇NO₂S. Based on this formula, the theoretical elemental composition has been calculated. The results are presented in the data table below.

Interactive Data Table: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 45.84 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.49 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.91 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.36 |

| Sulfur | S | 32.065 | 1 | 32.065 | 20.40 |

| Total | 157.192 | 100.00 |

In a typical experimental workflow, a purified sample of this compound would be subjected to combustion analysis. researchgate.net This technique involves burning the sample in an excess of oxygen, which converts the carbon, hydrogen, nitrogen, and sulfur into their gaseous oxides (CO₂, H₂O, NOx, and SO₂). measurlabs.compsu.edu These combustion products are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample. measurlabs.comhuji.ac.il

The experimentally determined values are then compared to the calculated theoretical values. A close agreement, typically within a margin of ±0.4%, between the experimental and calculated percentages for each element is considered a confirmation of the compound's empirical and, by extension, molecular formula, thus verifying the purity of the synthesized compound. wikipedia.org This analytical step is a critical checkpoint in the characterization process, providing foundational evidence for the assigned chemical structure before more complex spectroscopic analyses are undertaken.

Theoretical and Computational Chemistry Studies of 2 1,2 Thiazol 5 Yl Propanoic Acid

Electronic Structure and Aromaticity Analysis of the 1,2-Thiazole Ring System

The 1,2-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. britannica.com Its structure is planar, a key characteristic for aromaticity, with all ring atoms being sp2 hybridized. youtube.com This hybridization results in a framework of sigma bonds in the plane of the ring, and a perpendicular, unhybridized p-orbital on each of the three carbon, one nitrogen, and one sulfur atoms. youtube.com

The aromaticity of the thiazole (B1198619) ring system arises from the delocalization of six π-electrons, which satisfies Hückel's rule (4n+2 π electrons). youtube.com This electron delocalization leads to a stabilizing resonance energy and a characteristic diamagnetic ring current, which can be observed in ¹H NMR spectroscopy with ring protons appearing in the aromatic region between 7.27 and 8.77 ppm. wikipedia.org The presence of the electronegative nitrogen and the sulfur atom with its lone pair of electrons significantly influences the electronic distribution within the ring. researchgate.net The sulfur atom is analogous to the one in thiophene, while the nitrogen atom is similar to that in pyridine (B92270). youtube.com Computational calculations indicate that the C5 position is the most likely site for electrophilic substitution, whereas the proton at the C2 position is the most acidic and susceptible to deprotonation. wikipedia.org The stability of the corresponding anion at the C2 position is slightly more favored than at the C5 position. nih.gov

Conformational Analysis and Energy Landscapes of the Propanoic Acid Chain

Conformational analysis studies on similar α-substituted propionic acids have shown that the dihedral angle between the phenyl ring and the carboxylic acid group can be related to biological activity. nih.gov For 2-(1,2-thiazol-5-yl)propanoic acid, a similar relationship can be investigated by calculating the potential energy surface as a function of the key torsional angles. These calculations would reveal the low-energy, stable conformers and the energy barriers for interconversion between them. The carbon atom of the carboxylic acid group is sp2 hybridized, leading to a trigonal planar geometry for that functional group. quora.com

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential tools for determining the molecular properties of compounds like this compound. atlantis-press.comaps.org These methods can accurately predict optimized geometries, including bond lengths and angles, as well as electronic properties. atlantis-press.com

For the 1,2-thiazole ring, high-level calculations can provide precise structural parameters. nih.gov DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are commonly used to calculate a range of properties. atlantis-press.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potential maps. atlantis-press.comacarindex.com These calculated parameters are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. atlantis-press.com

Below is a table of representative quantum chemical parameters that can be calculated for thiazole derivatives. atlantis-press.com

| Calculated Property | Description | Typical Method |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-311G(d,p)) |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-311G(d,p)) |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Calculated from HOMO/LUMO energies |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | DFT (e.g., B3LYP/6-311G(d,p)) |

| Mulliken Charges | Distribution of atomic charges in the molecule | Population analysis post-calculation |

| Vibrational Frequencies | Predicted infrared and Raman active modes | Frequency calculation post-optimization |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its flexibility and interactions with its environment, such as a solvent. youtube.com These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes their movements over time. nih.govrsc.org

MD simulations can be used to explore the conformational landscape of the molecule, observing transitions between different stable states and the dynamics of the propanoic acid side chain. nih.gov In an aqueous environment, MD can reveal how water molecules solvate the compound, forming hydrogen bonds with the carboxylic acid group and the nitrogen atom of the thiazole ring. The aggregation behavior of small aromatic molecules can also be investigated, where the mechanism often involves the coalescence of small clusters. rsc.org Analysis of these simulations can provide information on properties like the root-mean-square deviation (RMSD) of atomic positions, which indicates the stability of the molecule's conformation, and radial distribution functions (RDFs), which describe the probability of finding other atoms at a certain distance. nih.gov

In Silico Modeling for Understanding Molecular Interactions within Biochemical Systems

In silico modeling encompasses a range of computational techniques used to predict and analyze the interaction of a small molecule like this compound with biological macromolecules, such as proteins. nih.govnih.gov These methods are fundamental in computational chemistry for generating hypotheses about a molecule's potential biological targets and binding mechanisms in a non-clinical context.

Ligand-Protein Docking Studies (Purely Mechanistic, Non-Clinical)

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com For this compound, docking studies can be performed against various protein targets to explore potential binding modes and affinities. mdpi.com The process involves preparing the 3D structures of both the ligand and the protein, and then using a scoring function to evaluate the fitness of different binding poses. mdpi.com

The results of docking studies are typically presented as a binding energy or score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. wjarr.commdpi.com For example, the carboxylic acid group of the ligand is a potential hydrogen bond donor and acceptor, while the thiazole ring can participate in aromatic interactions. nih.gov Such studies on thiazole derivatives have shown their ability to fit into the active sites of various enzymes, with the thiazole ring enhancing flexibility and binding affinity. nih.govrsc.orgnih.gov

Below is a hypothetical example of a data table that could be generated from a docking study of this compound against a protein target.

| Parameter | Value |

| Protein Target (PDB ID) | e.g., 3QKO |

| Binding Energy (kcal/mol) | e.g., -7.5 |

| Key Interacting Residues | e.g., VAL882, LYS833, TYR867 |

| Types of Interactions | Hydrogen bond with LYS833, Hydrophobic interaction with VAL882 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Libraries (Non-Clinical Context)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their activities. nih.gov In a non-clinical context, this "activity" could be, for example, the experimentally measured binding affinity to an isolated enzyme for a library of thiazole derivatives.

To build a QSAR model, a set of molecules with known activities is required. researchgate.net For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net A mathematical model is then developed to correlate these descriptors with the observed activity. nih.gov

For a chemical library containing derivatives of this compound, a QSAR model could be developed to predict the binding affinity to a specific protein target. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. 3D-QSAR models can provide contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease activity. nih.gov

Advanced Applications and Emerging Research Directions for 2 1,2 Thiazol 5 Yl Propanoic Acid Derivatives

Role as a Synthetic Building Block in Complex Molecule Synthesis

The chemical architecture of 2-(1,2-thiazol-5-yl)propanoic acid derivatives makes them highly effective as foundational units in the assembly of more complex molecules. Their inherent structural features and reactivity are leveraged by chemists to construct intricate molecular designs. Thiazole (B1198619) derivatives, in general, are frequently employed as building blocks in the synthesis of a wide array of biologically active compounds. evitachem.com

The thiazole and the closely related thiazoline (B8809763) heterocycles are considered "privileged motifs" in medicinal chemistry, as they are found in numerous peptide-derived natural products with significant biological activity. researchgate.netnih.gov The this compound scaffold provides a robust starting point for creating analogues of these natural products. By modifying the core structure, researchers can develop new compounds that mimic the biological activity of the natural product, often with improved properties such as stability or solubility.

For instance, derivatives such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid serve as versatile scaffolds. nih.govmdpi.com This structural versatility allows for interactions with a wide range of biological targets and facilitates the design of molecules with specific, target-oriented properties. nih.govmdpi.com The synthesis of N,N-disubstituted β-amino acids and their derivatives containing thiazole and other aromatic fragments is another area where this scaffold is employed, highlighting its utility in generating diverse chemical libraries for biological screening. nih.govresearchgate.net

Chemical probes are essential small molecules used to study and manipulate biological systems, playing a critical role in target validation during the drug discovery process. The this compound framework is a promising precursor for the development of such tools. The adaptability of the thiazole ring allows for the systematic modification of the molecule's structure, which is a key requirement for creating a selective and potent chemical probe. nih.govmdpi.com

By strategically altering substituents on the thiazole or propanoic acid components, researchers can fine-tune the molecule's affinity and selectivity for a specific biological target, such as an enzyme or receptor. This enables the creation of customized probes to investigate the function of these targets within cellular pathways.

Exploration in Materials Science and Functional Chemical Design

Beyond pharmaceutical applications, derivatives of this compound are finding use in the fields of materials science and functional chemical design. The electronic and structural properties of the thiazole ring make it a valuable component in the creation of functional materials.

One notable application is in the synthesis of azo dyes. researchgate.net Azo dyes containing a thiazole ring have been synthesized and investigated for their unique properties. nih.govacu.edu.in These dyes can exhibit specific photophysical characteristics, making them suitable for various applications, including as colorants in different materials or as components in functional systems that respond to light. The synthesis often involves a diazo-coupling reaction where a thiazole-containing amine is converted into a diazonium salt and then coupled with another aromatic compound. nih.gov

Applications in Biochemical and Agri-Science Research (Non-Human/Non-Clinical)

In non-clinical settings, derivatives of this compound are utilized as research tools to explore biological processes at the molecular level.

The study of enzyme inhibition is a fundamental aspect of biochemical research and drug development. Thiazole-containing compounds have been a focus of such studies. For example, a series of N-hydroxyurea derivatives containing different heterocyclic scaffolds were synthesized and evaluated as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. nih.gov In vitro assays using fluorimetric screening kits determined the inhibitory concentration (IC50) of these compounds against the target enzymes. nih.gov The results from these studies provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective enzyme inhibitors.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) in µM | Reference |

|---|---|---|---|

| N-hydroxyurea derivative of indomethacin | COX-2 | Data indicates dual inhibition | nih.gov |

| N-hydroxyurea derivative of flurbiprofen | COX-2 & 5-LOX | Demonstrated potent dual inhibition | nih.gov |

| N-hydroxyurea derivative of diclofenac | COX-2 & 5-LOX | Among the most potent dual inhibitors synthesized | nih.gov |

Derivatives of this compound have been shown to modulate specific biological pathways in both agricultural and biochemical research models.

In the realm of agri-science, certain thiazole derivatives have demonstrated plant growth-regulating effects. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to significantly promote the growth of rapeseed. nih.govresearchgate.net Application of this compound led to an increase in both seed yield and the oil content of the seeds. nih.govresearchgate.net Another related compound, 2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propanoic acid, has also been investigated for its potential as a plant growth regulator, showing positive effects on crops like rapeseed and St. John's wort. smolecule.com

| Parameter | Observation | Reference |

|---|---|---|

| Seed Yield | Increased by 19%–40% compared to control | nih.gov |

| Oil Content | Increased, with the highest content at a 75 mg/L application | nih.gov |

| Protein Content | Increased, doubling at a 75 mg/L application compared to control | nih.gov |

In biochemical research, substituted evitachem.comresearchgate.netnih.govthiadiazole derivatives have been synthesized and tested as potential allosteric modulators of adenosine (B11128) receptors. nih.gov These compounds were shown to inhibit the binding of an agonist to the human A1 adenosine receptor, demonstrating their ability to modulate the activity of this important G-protein coupled receptor in a non-competitive manner. nih.gov Such modulators are valuable tools for studying receptor function and signaling pathways.

Agrochemical Potential, including Plant Growth Regulation

The thiazole ring is a key structural motif in a number of commercially successful agrochemicals, valued for its contribution to their biological activity. While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, the potential of its derivatives and structurally related compounds in agriculture, particularly as herbicides and plant growth regulators, is an active area of investigation. The exploration of thiazole derivatives in crop protection is driven by their low toxicity, potent biological activity, and the capacity for diverse structural modifications. acs.orgnih.gov

Research into related compounds provides valuable insights into the potential agrochemical applications of this compound derivatives. For instance, a study on a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives, which share the propanoic acid side chain, revealed potent post-emergence herbicidal activity against several broadleaf weeds. nih.gov This suggests that the propanoic acid moiety, when linked to a thiazole-containing ring system, can be a key component for herbicidal action.

The herbicidal activity of these compounds was found to be highly dependent on the substituents on the pyridine (B92270) and propanoic acid parts of the molecule. For example, the presence of a trifluoromethyl group at the 5-position of the pyridine ring was critical for activity, which was further enhanced by a fluorine or chlorine atom at the 3-position. nih.gov Moreover, ester derivatives of the propanoic acid showed greater herbicidal efficacy than amide derivatives. nih.gov These findings highlight the importance of the specific chemical functionalities attached to the core structure.

The following table summarizes the herbicidal activity of selected 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives against various weed species at a dosage of 75 g ha-1.

| Compound ID | Weed Species | Inhibition (%) |

| I-01 | Amaranthus retroflexus | 100 |

| I-01 | Abutilon theophrasti | 100 |

| I-01 | Portulaca oleracea | 100 |

| I-09 | Amaranthus retroflexus | 100 |

| I-09 | Abutilon theophrasti | 100 |

| I-09 | Portulaca oleracea | 100 |

Beyond herbicidal activity, thiazole-containing compounds are also being explored as plant growth regulators. Plant growth regulators are organic substances that, in small amounts, can modify physiological processes in plants, including growth, development, and responses to stress. byjus.com The structural features of this compound, particularly the carboxylic acid group, are reminiscent of auxins, a class of plant hormones that regulate cell elongation and growth. nih.gov This structural similarity suggests a potential for derivatives of this compound to act as plant growth regulators, although specific research in this area is needed to validate this hypothesis.

Future Trajectories and Interdisciplinary Research Opportunities in Thiazolylpropanoic Acid Chemistry

The field of thiazolylpropanoic acid chemistry is poised for significant advancements, driven by the need for novel and effective molecules in various scientific disciplines. The future of research in this area will likely be characterized by a greater emphasis on interdisciplinary collaboration, sustainable synthesis, and the exploration of new biological activities.

One of the most promising future directions lies in the continued exploration of thiazole derivatives as a source of new agrochemicals. acs.orgnih.gov With the increasing challenges of herbicide resistance and the demand for more environmentally benign crop protection solutions, the development of thiazolylpropanoic acid derivatives with novel modes of action is a key research priority. Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to understand how different substituents influence herbicidal and plant growth regulatory activity. nih.gov This will enable the rational design of more potent and selective compounds.

Mode of Action Investigations: Elucidating the biochemical pathways and target sites through which these compounds exert their effects. This knowledge is crucial for developing herbicides with new mechanisms of action to combat resistance.

Green Synthesis Approaches: The development of more sustainable and environmentally friendly methods for the synthesis of thiazole derivatives is a growing area of interest. researchgate.net This includes the use of greener solvents, catalysts, and more energy-efficient reaction conditions.

The versatility of the thiazole ring also opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, materials science, and medicine. Some potential areas of collaboration include:

Medicinal Chemistry: While this article focuses on agrochemical potential, the thiazole nucleus is a well-established pharmacophore in drug discovery. nih.gov Interdisciplinary research could explore the potential of this compound derivatives as scaffolds for the development of new therapeutic agents.

Materials Science: The unique electronic properties of the thiazole ring could be exploited in the design of novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral thiazolylpropanoic acid derivatives could provide more efficient and selective routes to enantiomerically pure compounds, which may exhibit enhanced biological activity.

The following table outlines potential future research directions and the corresponding interdisciplinary fields that could be involved.

| Research Direction | Potential Interdisciplinary Fields |

| Development of Novel Herbicides and Plant Growth Regulators | Agricultural Science, Plant Biology, Biochemistry |

| Elucidation of Mode of Action | Molecular Biology, Enzymology, Computational Chemistry |

| Green and Sustainable Synthesis | Green Chemistry, Catalysis, Chemical Engineering |

| Exploration of Medicinal Applications | Pharmacology, Medicinal Chemistry, Toxicology |

| Design of Novel Organic Materials | Materials Science, Physics, Electrical Engineering |

Q & A

Q. What are the established synthetic routes for 2-(1,2-thiazol-5-yl)propanoic acid, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves condensation reactions between thiazole precursors and propanoic acid derivatives. For example, 3-chloropentane-2,4-dione can react with aromatic aldehydes under basic conditions (e.g., aqueous NaOH) to form thiazole intermediates, followed by hydrolysis to yield the propanoic acid moiety . Key factors include reaction temperature (e.g., 80°C for cyclization), pH control during hydrolysis, and purification via recrystallization or column chromatography. Yields are sensitive to stoichiometric ratios of reactants and catalyst selection (e.g., AcONa for cyclization steps) .

Q. How can the physicochemical properties (e.g., pKa, solubility) of this compound be experimentally determined?

- pKa : Potentiometric titration in aqueous or mixed solvents (e.g., water:ethanol) at controlled ionic strength (e.g., 0.1 M KCl) and 25°C. Compare to structurally similar compounds like 2-(m-anisyl)propanoic acid (pKa ~4.65) .

- Solubility : Use shake-flask methods with HPLC or UV-Vis quantification in solvents like water, DMSO, or ethanol. The thiazole ring may reduce aqueous solubility compared to unsubstituted propanoic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- 1H NMR : Identify thiazole protons (δ 7.1–7.4 ppm) and propanoic acid α-protons (δ 2.2–2.7 ppm) in DMSO-d6 .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and thiazole C=N/C-S bands (1600–1500 cm⁻¹).

- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]+ for C6H7NO2S, m/z ~158) .

Advanced Research Questions

Q. How can structural modifications to the thiazole ring influence the biological activity of this compound derivatives?

Substituents on the thiazole ring (e.g., halogens, methyl groups) can enhance antimicrobial or antimycobacterial activity by improving target binding or metabolic stability. For instance, chloro or bromo substituents at the 4-position of the thiazole increased activity against Mycobacterium tuberculosis in analogs . Computational docking studies (e.g., AutoDock Vina) and SAR analysis are recommended to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole-propanoic acid hybrids?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strain, inoculum size) or compound purity. Standardize protocols using CLSI guidelines for antimicrobial testing and validate purity via orthogonal methods (e.g., NMR + elemental analysis). For example, impurities in 5-acetyl-4-methylthiazole intermediates can falsely suppress activity .

Q. How can reaction mechanisms for thiazole-propanoic acid coupling be elucidated under varying catalytic conditions?

Use kinetic studies (e.g., time-resolved NMR) and isotopic labeling (e.g., 13C-propanoic acid) to track bond formation. For example, NaBH3CN-mediated reductive amination in methanol at 0°C–RT selectively stabilizes imine intermediates in amino acid-thiazole conjugates . Computational methods (DFT) can model transition states and identify rate-limiting steps .

Methodological Considerations

- Synthetic Optimization : Screen solvents (e.g., acetone vs. ethanol) and catalysts (e.g., AcONa vs. K2CO3) to improve cyclization efficiency .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) rigorously, as small variations can alter crystallinity and bioactivity .

- Safety : Handle thiazole intermediates with care—some derivatives are skin/eye irritants (Category 2 hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.